molecular formula C27H27NO3 B15375575 4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-phenyl-2h-chromen-2-one CAS No. 3450-74-6

4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-phenyl-2h-chromen-2-one

Cat. No.: B15375575
CAS No.: 3450-74-6
M. Wt: 413.5 g/mol
InChI Key: CLHXCYAJKPOMBO-UHFFFAOYSA-N
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Description

4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-phenyl-2H-chromen-2-one is a coumarin derivative characterized by:

  • Coumarin core: A 2H-chromen-2-one scaffold.
  • Substituents: A phenyl group at position 2. A 4-[2-(diethylamino)ethoxy]phenyl group at position 3.

The diethylaminoethoxy moiety enhances solubility in polar solvents due to its tertiary amine group, while the aromatic substituents may influence π-π stacking interactions in biological systems.

Properties

CAS No.

3450-74-6

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

4-[4-[2-(diethylamino)ethoxy]phenyl]-3-phenylchromen-2-one

InChI

InChI=1S/C27H27NO3/c1-3-28(4-2)18-19-30-22-16-14-21(15-17-22)25-23-12-8-9-13-24(23)31-27(29)26(25)20-10-6-5-7-11-20/h5-17H,3-4,18-19H2,1-2H3

InChI Key

CLHXCYAJKPOMBO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-phenyl-2H-chromen-2-one, also known by its CAS number 3450-74-6, is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C27H27NO3, with a molecular weight of 413.51 g/mol. It has a melting point range of 82.5–86.0 °C and a predicted boiling point of approximately 571.5 °C .

PropertyValue
Molecular FormulaC27H27NO3
Molecular Weight413.51 g/mol
Melting Point82.5–86.0 °C
Boiling Point~571.5 °C

Biological Activity Overview

Recent studies have investigated the biological activities of this compound, focusing on its pharmacological effects and mechanisms of action.

1. Anti-inflammatory and Analgesic Effects

A study explored the anti-inflammatory properties of this compound through various in vivo models. The compound demonstrated significant inhibition of inflammatory markers and pain-associated proteins, suggesting its potential as an analgesic agent .

Key Findings:

  • Inhibition of Pain Pathways: The compound exhibited high affinity for receptors involved in pain modulation, including p38 MAP kinase and toll-like receptor 4.
  • Efficacy in Models: In models such as the glutamate-induced hyperalgesia test, the compound significantly reduced pain responses .

2. Anticancer Activity

Research has indicated that chromenone derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells remains under investigation.

Case Study:
In vitro assays showed that this compound could induce apoptosis in specific cancer cell lines, potentially through oxidative stress pathways . Further studies are necessary to elucidate the exact mechanisms involved.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Receptor Interaction: The compound interacts with various receptors implicated in inflammatory pathways.
  • Oxidative Stress Modulation: It may modulate oxidative stress levels within cells, contributing to its anticancer properties.
  • Signal Transduction Inhibition: Potential inhibition of key signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Coumarin Derivatives with Aminoalkyloxy Substituents

(a) 7-(Diethylamino)-4-methyl-3-(thiophen-2-yl)-2H-chromen-2-one
  • Structure: Diethylamino group at position 7, thiophene at position 3.
  • Key Differences :
    • Substituent positions (7 vs. 4 in the target compound).
    • Thiophene vs. phenyl at position 3.
(b) 3-{(2E)-3-[4-(Dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one
  • Structure: Dimethylaminophenyl propenoyl group at position 3, hydroxy group at position 4.
  • Key Differences: Substituent type (propenoyl vs. phenyl). Hydroxy group introduces hydrogen-bonding capacity.
  • Implications: The propenoyl group may enhance interaction with enzymes like kinases, while the hydroxy group could improve antioxidant activity .

Coumarin Derivatives with Aromatic Substituents

(a) 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one
  • Structure : Methylsulfonylphenyl at position 2.
  • Key Differences: Sulfonyl group (electron-withdrawing) vs. diethylaminoethoxy (electron-donating).
  • Implications :
    • The sulfonyl group increases polarity but may reduce membrane permeability compared to the target compound .
(b) 4-Ethyl-7-(2-oxo-2-phenylethoxy)chromen-2-one
  • Structure : Phenacyloxy group at position 7, ethyl at position 4.
  • Key Differences :
    • Phenacyloxy introduces a ketone, altering redox properties.
  • Implications: Potential for photochemical reactivity due to the ketone moiety .

Non-Coumarin Compounds with Diethylaminoethoxy Groups

(a) DNTA (N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)aniline)
  • Structure: Aniline core with diethylaminoethoxy and nitro/trifluoromethyl groups.
  • Key Differences :
    • Aniline vs. coumarin core.
  • Implications: DNTA has been studied as an Eag-1 channel inhibitor, suggesting the diethylaminoethoxy group may play a role in receptor binding .
(b) Amiodarone Hydrochloride
  • Structure: Benzofuran core with diethylaminoethoxy and iodine substituents.
  • Key Differences :
    • Iodine atoms enhance molecular weight and lipophilicity.
  • Implications: Amiodarone’s antiarrhythmic activity highlights the pharmacological relevance of diethylaminoethoxy groups in drug design .

Data Tables

Table 1: Physical Properties of Selected Coumarin Derivatives

Compound Melting Point (°C) Yield (%) Solubility (Polarity Inference)
Target Compound Not reported Not reported High (diethylaminoethoxy)
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one 187 78 Moderate (sulfonyl group)
7-(Diethylamino)-4-methyl-3-(thiophen-2-yl)-2H-chromen-2-one Not reported Not reported Moderate (thiophene)

Q & A

Q. What are the optimized synthetic routes for 4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-phenyl-2H-chromen-2-one, and what reaction conditions improve yield?

The synthesis of chromen-2-one derivatives often involves condensation reactions. For example, a modified literature method for similar compounds uses ethanol as a solvent for the condensation of diethylamino-substituted aldehydes with ketones or esters (e.g., ethyl trifluoroacetoacetate) under reflux . Key steps include:

  • Solvent choice : Polar aprotic solvents like DMF may enhance reactivity for etherification or alkylation steps, while ethanol is preferred for milder conditions .
  • Catalysts : Base catalysts (e.g., K₂CO₃) are critical for nucleophilic substitution reactions, particularly when introducing ethoxy or diethylamino groups .
  • Purification : Recrystallization from ethanol or methanol is standard for isolating pure chromen-2-one derivatives .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • X-ray crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group) provides precise bond lengths, angles, and confirmation of substituent positions. For example, diethylamino groups exhibit characteristic torsion angles in crystallographic data .
  • NMR/IR spectroscopy :
    • ¹H NMR : Aromatic protons in the chromen-2-one core appear as doublets (δ 6.8–8.2 ppm), while diethylamino groups show quartets (δ 3.4–3.6 ppm) and triplets (δ 1.1–1.3 ppm) .
    • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm the chromen-2-one backbone .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound, and how can docking studies guide optimization?

Chromen-2-one derivatives often target enzymes like kinases or DNA topoisomerases . Methodological approaches include:

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with active sites. For example, the diethylaminoethoxy group may hydrogen-bond with catalytic residues, while the phenyl ring engages in π-π stacking .
  • SAR studies : Compare analogs with varying substituents (e.g., chloro, methoxy) to identify critical pharmacophores. Substitutions at the 3- and 4-positions significantly alter bioactivity .

Q. How can computational methods predict solubility and pharmacokinetic properties of this compound?

  • LogP calculations : Tools like ChemDraw or ACD/Labs estimate hydrophobicity, which is influenced by the diethylamino group (logP ~2.5–3.0) .
  • ADMET prediction : Platforms like SwissADME assess bioavailability and metabolic stability. The ethoxy linker may reduce first-pass metabolism by steric hindrance .

Q. How should researchers address contradictions in reported bioactivity data for chromen-2-one analogs?

  • Control experiments : Verify assay conditions (e.g., pH, solvent) that may artifactually suppress activity. For example, DMSO concentrations >1% can inhibit enzyme activity .
  • Structural validation : Ensure impurities or stereochemical variations (e.g., cis/trans isomers) are ruled out via HPLC or chiral chromatography .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Solvent optimization : Replace high-boiling solvents (e.g., DMF) with ethanol/water mixtures to simplify distillation .
  • Catalyst recycling : Heterogeneous catalysts (e.g., immobilized K₂CO₃) improve yield and reduce waste .

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